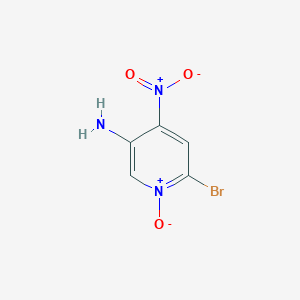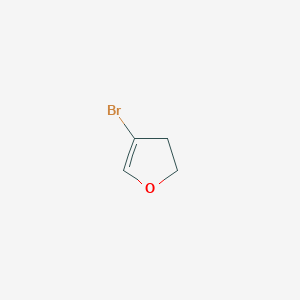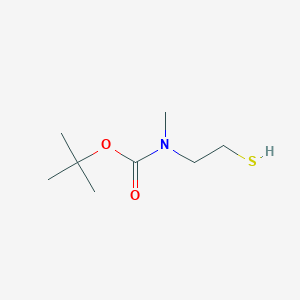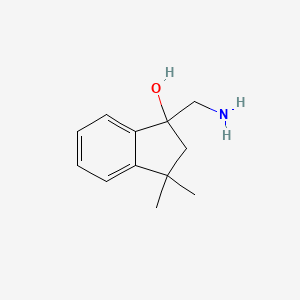
1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-3,3-dimethyl-2H-inden-1-ol is an organic compound that features a unique structure combining an aminomethyl group with a dimethyl-substituted indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol typically involves multi-step organic reactions. One common approach is the reduction of the corresponding nitrile compound, which can be prepared via alkylation reactions involving alkyl halides. The reduction is often carried out using hydrogenation or other reducing agents under mild conditions to yield the desired aminomethyl group .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the selection of environmentally benign solvents and reagents is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3,3-dimethyl-2H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indene backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(Aminomethyl)-3,3-dimethyl-2H-inden-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
S-pregabalin: A structural analog with similar aminomethyl functionality.
Gabapentin: Another compound with an aminomethyl group, used as an anticonvulsant.
Indole derivatives: Compounds with similar indene backbones but different substituents.
Uniqueness: 1-(Aminomethyl)-3,3-dimethyl-2H-inden-1-ol is unique due to its specific combination of an aminomethyl group with a dimethyl-substituted indene backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-11(2)7-12(14,8-13)10-6-4-3-5-9(10)11/h3-6,14H,7-8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFGMWONKYTQDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)(CN)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


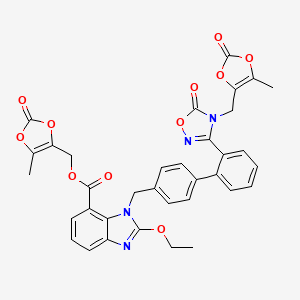
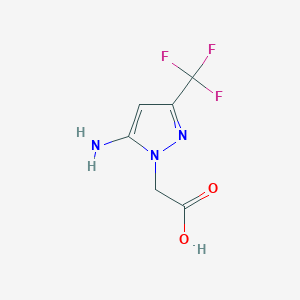
![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)
![tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1380635.png)
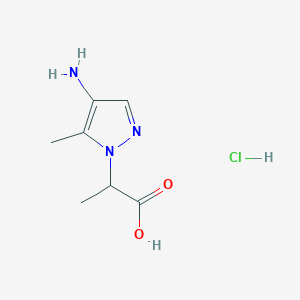
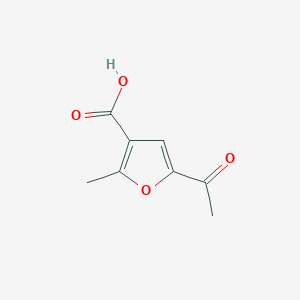
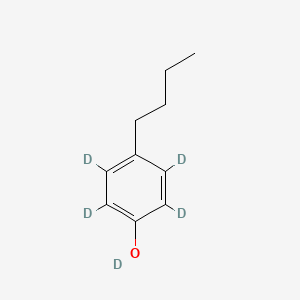
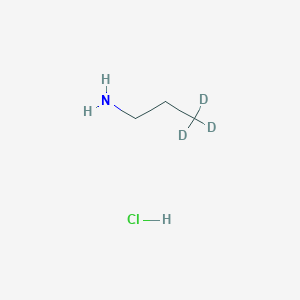
![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)
